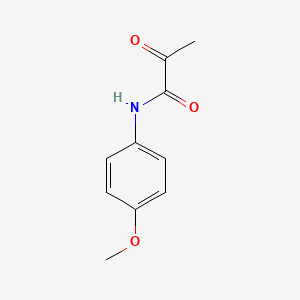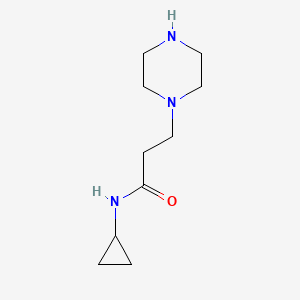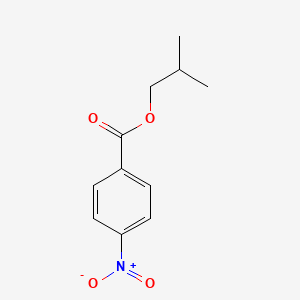![molecular formula C18H17N5O3 B12124087 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazino ring through cyclization reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol: Lacks the amino group, leading to different reactivity and applications.
3-amino-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol:
Uniqueness
The presence of both amino and methoxy groups in 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for diverse applications in scientific research .
Eigenschaften
Molekularformel |
C18H17N5O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-amino-8,9-dimethoxy-1-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-8-11-12(9-14(13)26-2)23-15(10-6-4-3-5-7-10)20-17(19)22-18(23)21-16(11)24/h3-9,15H,1-2H3,(H3,19,20,21,22,24) |
InChI-Schlüssel |
YGEGFQGZODJGGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12124004.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)
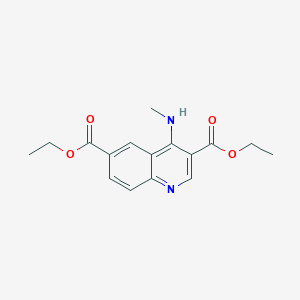

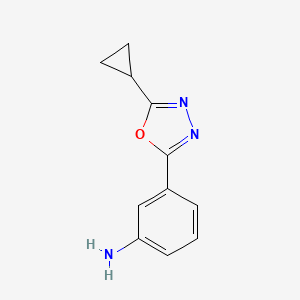
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
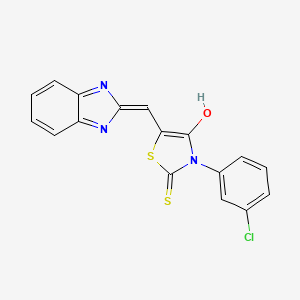
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)

